molecular formula C12H16O3 B13984420 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol

Cat. No.: B13984420
M. Wt: 208.25 g/mol
InChI Key: FXQDGLHWPATGRF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative with a benzyloxy group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the photoinduced electron transfer reaction of oxygenated alkenes to form cyclobutane adducts with complete regiocontrol . This method ensures the formation of cyclobutane derivatives with trans stereochemistry, which is crucial for the desired properties of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced cycloaddition reactions, such as the thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes . This method is environmentally friendly and offers high regioselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Benzyloxy compounds: Compounds with benzyloxy groups attached to different core structures.

    Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various rings or chains.

Uniqueness

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, benzyloxy group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(hydroxymethyl)-3-phenylmethoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O3/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2

InChI Key

FXQDGLHWPATGRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)OCC2=CC=CC=C2

Origin of Product

United States

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